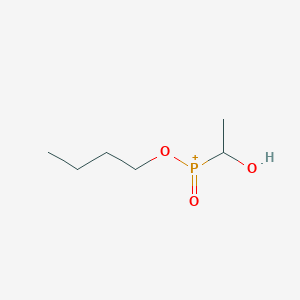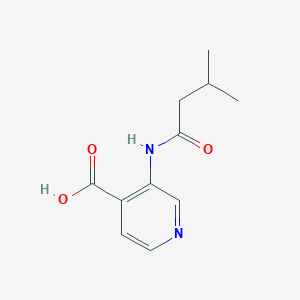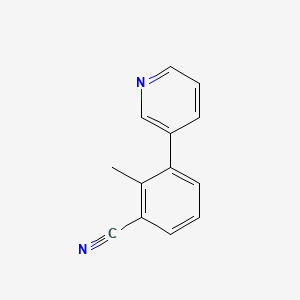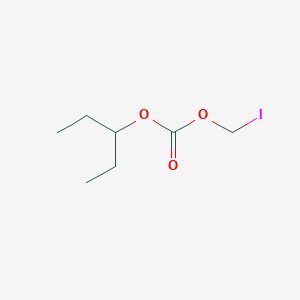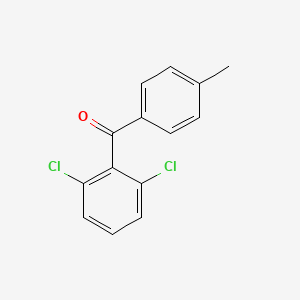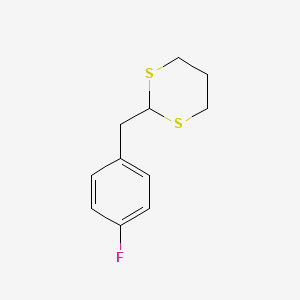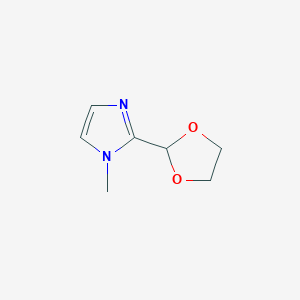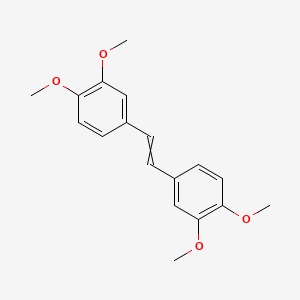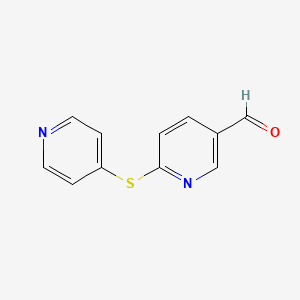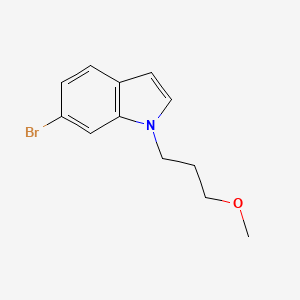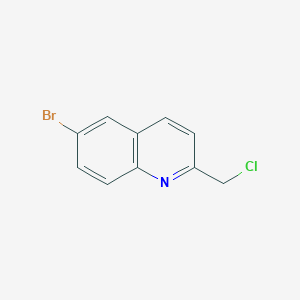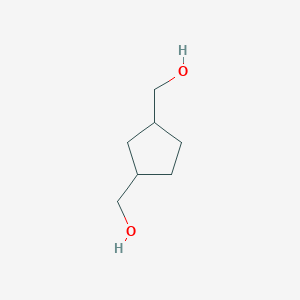
Cyclopentane-1,3-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane-1,3-diyldimethanol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane-1,3-diyldimethanol can be synthesized through several methods. One common route involves the reduction of 1,3-cyclopentanedicarboxylic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,3-cyclopentanedimethanol may involve catalytic hydrogenation of 1,3-cyclopentanedione. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form cyclopentanedicarboxylic acid.
Reduction: Further reduction can yield cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Cyclopentanedicarboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane compounds.
Scientific Research Applications
Cyclopentane-1,3-diyldimethanol has diverse applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of biobased polymers.
Materials Science: The compound is utilized in the production of high-performance materials with specific mechanical and thermal properties.
Biology and Medicine: Research explores its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.
Mechanism of Action
The mechanism of action of 1,3-cyclopentanedimethanol primarily involves its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polymers and other complex molecules. The hydroxyl groups also enable the compound to undergo various chemical transformations, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopentanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Cyclopentanediol: Similar structure but with hydroxyl groups on different carbon atoms.
Cyclopentane-1,3-dione: A diketone with carbonyl groups instead of hydroxyl groups.
Uniqueness
Cyclopentane-1,3-diyldimethanol is unique due to the positioning of its hydroxyl groups, which allows for specific chemical reactivity and applications. Its structure enables the formation of stable polymers and materials with desirable properties, distinguishing it from other cyclopentane derivatives .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[3-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2 |
InChI Key |
AYVGBNGTBQLJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
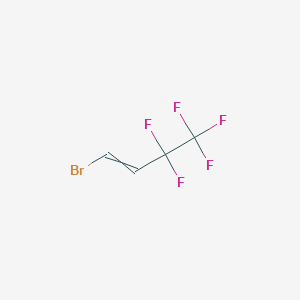
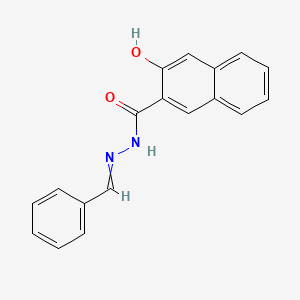
![N-[5-(1,3-dithian-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B8643176.png)
